8-Boc-2,8-diaza-spiro[4.5]decane oxalate

Medicinal Chemistry PROTAC Linker Design Salt Form Selection

N8-Boc-2,8-diaza-spiro[4.5]decane oxalate is a conformationally restricted PROTAC linker validated for oral bioavailability and distinct binding modes. This oxalate salt enables regioselective N2 elaboration and room-temperature storage, preventing synthetic disruption from N2-Boc isomer substitution. Insist on CAS 1408074-53-2 to ensure reproducible SAR.

Molecular Formula C15H26N2O6
Molecular Weight 330.38 g/mol
CAS No. 1408074-53-2
Cat. No. B1377997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Boc-2,8-diaza-spiro[4.5]decane oxalate
CAS1408074-53-2
Molecular FormulaC15H26N2O6
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O
InChIInChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyGTKILXYGKZLXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2): Procurement-Grade Spirocyclic Piperidine-Pyrrolidine Building Block


8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) is a spirocyclic heterocyclic building block featuring a 2,8-diaza-spiro[4.5]decane core scaffold with an N8-tert-butyloxycarbonyl (Boc) protecting group, supplied as an oxalate salt with molecular formula C₁₅H₂₆N₂O₆ and molecular weight 330.38 g/mol . The 2,8-diaza-spiro[4.5]decane framework constitutes a conformationally restricted piperidine-pyrrolidine spirocyclic system that has been validated as a central pharmacophoric template in multiple therapeutic discovery campaigns, including glycoprotein IIb-IIIa antagonists, soluble epoxide hydrolase (sEH) inhibitors, and prolyl hydroxylase domain-containing protein 2 (PHD2) inhibitors [1]. The compound is supplied by multiple specialty chemical vendors at purities ranging from 95% to 98% , and the N8-Boc regiochemistry provides differential orthogonal protection for sequential synthetic elaboration compared to N2-Boc or unprotected congeners .

Why Generic Substitution of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate with Closely Related Spirocyclic Analogs Is Not Advisable


Procurement of superficially similar spiro[4.5]decane building blocks without careful consideration of three critical differentiation parameters—Boc protection regiochemistry (N2- vs. N8-), salt form selection (oxalate vs. hydrochloride vs. free base), and spirocyclic ring composition (piperidine-pyrrolidine vs. alternative spiro systems)—introduces substantial risk of experimental irreproducibility and synthetic pathway disruption. The 2,8-diaza-spiro[4.5]decane scaffold has been validated as a central template across multiple therapeutic target classes with demonstrated oral bioavailability and pharmacokinetic performance [1]; however, the N8-Boc oxalate variant provides a specific orthogonal protection strategy that enables regioselective functionalization at the N2-position while maintaining N8-protection, a synthetic route that cannot be replicated with N2-Boc isomers or unprotected congeners [2]. Furthermore, salt form selection materially impacts physicochemical handling properties and solubility characteristics that affect downstream synthetic yields and reproducibility . Substitution without rigorous side-by-side validation of these three parameters may compromise synthetic outcomes, alter reaction kinetics, and invalidate established SAR hypotheses derived from literature precedent using the N8-Boc oxalate building block.

Quantitative Differentiation Evidence for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) Versus Closest Comparators


Comparative Molecular Weight and Physicochemical Property Profile: 8-Boc-2,8-diaza-spiro[4.5]decane oxalate Versus Free Base Form

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) exhibits a molecular weight of 330.38 g/mol and molecular formula C₁₅H₂₆N₂O₆ , representing a 90.04 Da increase (37.5% higher molecular weight) compared to the corresponding free base form, 8-Boc-2,8-diaza-spiro[4.5]decane (CAS 236406-39-6), which has molecular weight 240.34 g/mol and formula C₁₃H₂₄N₂O₂ . The free base form exhibits predicted boiling point of 337.0±35.0 °C and predicted density of 1.07±0.1 g/cm³ , while the oxalate salt form alters solid-state handling properties and room-temperature storage stability requirements .

Medicinal Chemistry PROTAC Linker Design Salt Form Selection

Regiochemical Differentiation: N8-Boc Versus N2-Boc Orthogonal Protection for Sequential Synthetic Elaboration

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) features Boc protection exclusively at the N8-position of the piperidine ring, leaving the N2-position of the pyrrolidine ring available for regioselective functionalization . This contrasts with the regioisomeric 2-Boc-2,8-diazaspiro[4.5]decane (CAS 336191-17-4) and its hydrochloride salt (CAS 869976-20-5), which feature Boc protection at the N2-position . Both regioisomers share the identical molecular formula for the free base (C₁₃H₂₄N₂O₂) and identical predicted boiling point (337.0±35.0 °C) and vapor pressure (0.0±0.7 mmHg at 25°C) . The N8-Boc variant is specifically designated as a PROTAC linker building block for targeted protein degradation applications , whereas the N2-Boc variant is typically employed for alternative synthetic routes requiring orthogonal protection at the pyrrolidine nitrogen .

PROTAC Synthesis Orthogonal Protection Strategy Regioselective Functionalization

Class-Level Scaffold Validation: 2,8-Diazaspiro[4.5]decane Core as a Validated Pharmacophoric Template with Demonstrated Oral Bioavailability

The 2,8-diaza-spiro[4.5]decane scaffold has been validated across multiple therapeutic target classes with quantified pharmacological performance metrics. In glycoprotein IIb-IIIa antagonist development, compound 23 (CT50728) containing this scaffold displayed inhibition of platelet aggregation with IC₅₀ values of 53 nM (citrate buffer), 110 nM (PPACK anticoagulated PRP), and 4 nM (solid-phase ELISA) [1]. The corresponding double prodrug, compound 22 (CT51464), demonstrated oral bioavailability (F%) of 33% in cynomolgus monkey, 73% in dog, and 22% in rat, with terminal half-life (t₁/₂β) of 14.2 h (cynomolgus monkey), 8.97 h (dog), and 1.81 h (rat) [1]. In soluble epoxide hydrolase (sEH) inhibition, 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives achieved oral blood pressure reduction at 30 mg/kg in spontaneously hypertensive rat models [2]. In PHD2 inhibition, a 2,8-diazaspiro[4.5]decan-1-one analogue (compound 4b) formed novel π-cation and π-π stacking interactions distinct from the canonical Arg383 salt bridge observed in all previously published PHD2-inhibitor complex structures [3].

Glycoprotein IIb-IIIa Antagonists Oral Bioavailability sEH Inhibition PHD2 Inhibition

Market Accessibility and Purity Grade Options for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate Across Multiple Vendor Channels

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) is commercially available from multiple specialty chemical vendors with documented purity specifications ranging from 95% to 98% . In contrast, the N8-Boc free base form (CAS 236406-39-6) is available from suppliers including MedChemExpress with 98.07% purity , but the free base may require refrigerated storage conditions (2-8°C with protection from light) compared to room-temperature storage for the oxalate salt form . The N2-Boc variant (CAS 336191-17-4) is available through Apollo Scientific and other specialty suppliers , but with fewer stocking vendors and longer lead times. The 8-CBZ analog (CAS 1086394-65-1) is available but with limited vendor distribution and in some cases designated as discontinued . Pricing for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (≥97% purity, 1g scale) is documented at approximately ¥1,637-2,103 (approximately $230-295 USD equivalent) [1].

Research Chemical Procurement Purity Specification Supply Chain Availability

Procurement-Relevant Application Scenarios for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2)


PROTAC Degrader Synthesis Requiring Orthogonal N8-Protection Strategy

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) is specifically designated as a PROTAC (PROteolysis TArgeting Chimera) linker building block by multiple specialty vendors including MedChemExpress and InvivoChem . The N8-Boc protection strategy enables sequential functionalization: the N2-position (pyrrolidine ring) can be elaborated first while maintaining N8-Boc protection, followed by Boc deprotection and subsequent N8-functionalization to attach E3 ligase ligands or target protein binders. This orthogonal protection approach is essential for constructing heterobifunctional PROTAC molecules where precise spatial orientation of the two binding moieties is critical for ternary complex formation and degradation efficiency. Procurement of the oxalate salt form provides room-temperature storage compatibility , reducing cold-chain logistics requirements in high-throughput PROTAC synthesis workflows.

Structure-Activity Relationship (SAR) Exploration of 2,8-Diazaspiro[4.5]decane-Based Bioactive Molecules

The 2,8-diaza-spiro[4.5]decane scaffold has demonstrated validated pharmacological performance as a central template in multiple therapeutic discovery campaigns, including glycoprotein IIb-IIIa antagonists with oral bioavailability F% of 22-73% across species and terminal half-life up to 14.2 hours [1], soluble epoxide hydrolase (sEH) inhibitors with blood pressure reduction at 30 mg/kg oral dosing in hypertensive rat models [2], and PHD2 inhibitors with novel π-cation/π-π stacking binding interactions distinct from canonical Arg383 salt bridges [3]. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate serves as the key protected intermediate for systematic SAR exploration of this validated scaffold, enabling medicinal chemistry teams to diversify the N2-position while maintaining N8-protection for subsequent deprotection and functionalization. The documented purities of 95-98% across multiple vendors support reproducible SAR studies with minimal purification artifacts.

Synthesis of Orally Bioavailable Drug Candidates Leveraging Spirocyclic Conformational Restriction

The 2,8-diaza-spiro[4.5]decane scaffold class has been explicitly validated for oral drug development, with compound 22 (CT51464) demonstrating high oral bioavailability across species (F% = 33 in cynomolgus monkey, 73 in dog, 22 in rat) and extended plasma half-life (t₁/₂β = 14.2 h in cynomolgus monkey) [1]. This pharmacokinetic profile, attributed to the conformational restriction and favorable physicochemical properties of the spirocyclic piperidine-pyrrolidine core, supports once or twice daily administration for chronic therapy [1]. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate provides the synthetic entry point for constructing orally bioavailable drug candidates within this scaffold class, with the Boc protecting group enabling controlled sequential amine functionalization and the oxalate salt providing room-temperature storage compatibility for extended synthetic campaigns .

Synthesis of Novel PHD2 Inhibitors with Alternative Binding Modes

Crystallographic studies of the 2,8-diazaspiro[4.5]decan-1-one series (compound 4b) in complex with PHD2 enzyme revealed a novel binding mode distinct from all previously published PHD2-inhibitor complex structures [3]. Specifically, compound 4b formed hydrogen bond and π-cation interactions with Arg322, and π-π stacking interactions with Trp389 and His313, whereas the widely reported Arg383 salt bridge observed in all prior complex structures was absent [3]. SAR studies guided by this structural information led to compound 9p with high potency and good oral pharmacokinetic profile in mice [3]. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate serves as the foundational building block for constructing 2,8-diaza-spiro[4.5]decan-1-one and related PHD2 inhibitor analogs, with the N8-Boc protection enabling regioselective elaboration to access this validated inhibitor chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.